molecular formula C6H5ClN4 B1312150 5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 116605-55-1

5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B1312150
M. Wt: 168.58 g/mol
InChI Key: WCBMDCXTJFGRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of fused heterocycles that have shown valuable biological properties . They have been reported to possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents .


Synthesis Analysis

The synthesis of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 5-chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine and related compounds has been explored through various methods. For instance, Stanovnik, Urleb, and Tiŝler (1987) developed a synthesis pathway from 2-amino-4-chloro-6-methylpyrimidine, demonstrating the versatility of these compounds in chemical synthesis (Stanovnik, Urleb, & Tiŝler, 1987).

  • Chemical Properties and Stability : Research by Tang, Wang, Li, and Wang (2014) on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, a related compound, revealed insights into their chemical stability and potential for further chemical modifications. These compounds are stable yet can be converted into other forms like 1,2,4-triazolo[1,5-c]pyrimidines, highlighting their utility as synthetic intermediates (Tang, Wang, Li, & Wang, 2014).

Potential Applications in Drug Discovery

  • Antitumor Activity : Hafez and El-Gazzar (2009) studied the antitumor properties of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives. Their findings indicated that these compounds show inhibitory effects on various cancer cell lines, suggesting their potential in developing anticancer therapies (Hafez & El-Gazzar, 2009).

  • Antimicrobial Activities : The antimicrobial activities of pyrimidino and adenosino‐1,2,4 – triazole‐3 – thiones, which include derivatives of triazolo[4,3-c]pyrimidines, were explored by Rifati et al. (2009). These compounds demonstrated significant inhibitory effects against pathogens like Candida albicans and Klebsiella pneumonie, pointing towards their potential use in antimicrobial treatments (Rifati et al., 2009).

properties

IUPAC Name

5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)11-3-8-10-6(11)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBMDCXTJFGRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine

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